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Abstract
This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-1-

phenylethanamine, a substituted phenethylamine derivative of interest to researchers in

neuropharmacology and medicinal chemistry. While direct pharmacological data on this specific

molecule is limited in public literature, its structural similarity to a well-established class of

psychoactive compounds suggests its potential as a modulator of monoamine neurotransmitter

systems. This document consolidates all available chemical data, presents a detailed, plausible

synthetic pathway with step-by-step protocols, discusses methods for analytical

characterization, and provides an expert analysis of its likely pharmacological profile based on

established structure-activity relationships within the phenethylamine class. This guide is

intended for researchers, scientists, and drug development professionals seeking to

understand, synthesize, and evaluate this and related compounds.

Chemical Identity and Properties
2-(2-fluorophenoxy)-1-phenylethanamine is a chiral organic compound belonging to the

phenethylamine class. The structure features a phenethylamine backbone with a 2-

fluorophenoxy substituent at the beta (β) position. This modification, particularly the

introduction of a fluorine atom, is a common strategy in medicinal chemistry to alter a

molecule's metabolic stability, lipophilicity, and receptor binding affinity.
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Nomenclature and Structure
Systematic IUPAC Name: 2-(2-fluorophenoxy)-1-phenylethan-1-amine

Common Synonyms: 2-(2-fluorophenoxy)-1-phenylethylamine

Common Form: Primarily available and documented as its hydrochloride salt.

CAS Number (HCl Salt): 1171091-08-9[1]

CAS Number (Free Base): Not assigned or not commonly available.

Chemical Structure (Free Base): (Illustrative)

Physicochemical Properties
The properties listed below are for the hydrochloride salt (CAS: 1171091-08-9), as this is the

most documented form.

Property Value Source

Molecular Formula C₁₄H₁₅ClFNO Sigma-Aldrich[1]

Molecular Weight 267.73 g/mol Sigma-Aldrich[1]

Physical Form Powder Sigma-Aldrich[1]

Purity Typically ≥95% Sigma-Aldrich[1]

Storage Temperature Room Temperature Sigma-Aldrich[1]

InChI Key (HCl Salt)
LZIQQJVIECPAGY-

UHFFFAOYSA-N
Sigma-Aldrich[1]

Proposed Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 2-(2-fluorophenoxy)-1-phenylethanamine is not

readily available in the literature, a logical and efficient two-step synthetic route can be

proposed based on well-established organic chemistry reactions. The strategy involves the
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formation of a key ketone intermediate via Williamson ether synthesis, followed by reductive

amination to yield the target primary amine.

Retrosynthetic Analysis
The primary amine can be disconnected at the C-N bond, pointing to a ketone precursor and

an ammonia source. This ketone, 2-(2-fluorophenoxy)-1-phenylethanone, can be further

disconnected at the ether linkage, leading back to commercially available starting materials: 2-

bromoacetophenone and 2-fluorophenol.

2-(2-fluorophenoxy)-1-phenylethanamineC-N Disconnection
(Reductive Amination)2-(2-fluorophenoxy)-1-phenylethanoneC-O Disconnection

(Williamson Ether Synthesis)2-Bromoacetophenone + 2-Fluorophenol

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Diagram
The forward synthesis follows the logic of the retrosynthesis, beginning with the formation of

the ether bond and concluding with the installation of the amine.

Step 1: Williamson Ether Synthesis

Step 2: Reductive Amination

2-Fluorophenol +
2-Bromoacetophenone

Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

Heat

Intermediate:
2-(2-fluorophenoxy)-1-phenylethanone

Solvent (e.g., Methanol)
Acidic Conditions

Ammonia Source
(e.g., NH₄OAc)

Reducing Agent
(e.g., NaBH₃CN)

Final Product:
2-(2-fluorophenoxy)-1-phenylethanamine
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Caption: Proposed two-step synthesis workflow.

Detailed Laboratory Protocols
Protocol 2.3.1: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanone (Ketone Intermediate)

Principle: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where a

phenoxide nucleophile displaces a halide.[2] 2-fluorophenol is deprotonated by a mild base

to form the nucleophilic 2-fluorophenoxide, which then attacks the electrophilic carbon of 2-

bromoacetophenone.

Materials:

2-Fluorophenol (1.0 eq)

2-Bromoacetophenone (1.0 eq)

Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

Acetone, anhydrous

Deionized water

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-

fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

Stir the suspension vigorously at room temperature for 15 minutes.

Add 2-bromoacetophenone (1.0 eq) to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain a crude residue.

Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove

unreacted phenol), deionized water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) to yield pure 2-(2-fluorophenoxy)-1-phenylethanone.

Protocol 2.3.2: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanamine

Principle: This step employs reductive amination. The ketone intermediate reacts with an

ammonia source to form a transient imine or enamine, which is then reduced in situ by a

hydride reducing agent to the final amine.[3] Sodium cyanoborohydride is an ideal reducing

agent for this transformation as it is selective for the protonated iminium ion over the ketone

starting material.

Materials:

2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq)

Ammonium acetate (NH₄OAc, 10 eq)

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

Methanol, anhydrous

Deionized water

Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)

1M Sodium hydroxide (NaOH)

Procedure:

Dissolve 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq) and a large excess of ammonium

acetate (10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon).

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount

of methanol.

Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature.

Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the ketone.

Quench the reaction by slowly adding deionized water.

Remove the methanol under reduced pressure.

Make the remaining aqueous solution basic (pH > 10) by adding 1M NaOH.

Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate to yield the crude free base.

For conversion to the hydrochloride salt, dissolve the crude free base in diethyl ether and

add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting

solid and dry under vacuum.

Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the

synthesized compound.
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Spectroscopic Analysis (Predicted)
While experimental spectra are not publicly available, the expected signals can be predicted

based on the molecular structure and data from analogous compounds.

Technique Expected Observations

¹H NMR

Aromatic Protons: Multiple signals between

~6.8-7.5 ppm corresponding to the two distinct

phenyl rings. The protons on the fluorophenyl

ring will show complex splitting patterns due to

both H-H and H-F coupling. Benzylic Proton (-

CH-NH₂): A multiplet around ~4.5-5.0 ppm.

Methylene Protons (-CH₂-O-): Two

diastereotopic protons appearing as a multiplet

(or two doublets of doublets) around ~4.0-4.5

ppm. Amine Protons (-NH₂): A broad singlet that

can appear over a wide range and is

exchangeable with D₂O.

¹³C NMR

Aromatic Carbons: Multiple signals in the ~115-

160 ppm region. The carbon directly attached to

fluorine will show a large C-F coupling constant.

Carbonyl Carbon (Ketone Intermediate): A

signal around ~195 ppm. Benzylic Carbon (-CH-

NH₂): A signal around ~55-60 ppm. Methylene

Carbon (-CH₂-O-): A signal around ~70-75 ppm.

Mass Spec (ESI+)

[M+H]⁺ (Free Base): Expected m/z = 232.1132

(for C₁₄H₁₅FNO). High-resolution mass

spectrometry should be used to confirm the

elemental composition.

Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

purity of the final compound.
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Parameter Typical Condition Rationale

Column
C18 Reverse-Phase (e.g., 4.6

x 150 mm, 5 µm)

Provides good retention and

separation for moderately

polar aromatic compounds.

Mobile Phase
A: Water + 0.1% TFA; B:

Acetonitrile + 0.1% TFA

Trifluoroacetic acid (TFA) acts

as an ion-pairing agent to

improve peak shape for the

amine.

Gradient 5% to 95% B over 20 minutes

A standard gradient to elute

compounds with a range of

polarities.

Flow Rate 1.0 mL/min Standard analytical flow rate.

Detection UV at 254 nm and 220 nm

The phenyl rings provide

strong UV absorbance at these

wavelengths.

Purity Target
>95% (preferably >98%) for

research use

Ensures that biological data is

attributable to the compound of

interest.

Potential Pharmacology and Mechanism of Action
Direct pharmacological studies on 2-(2-fluorophenoxy)-1-phenylethanamine are not available in

the public domain. However, its structure as a phenethylamine derivative allows for an informed

discussion of its probable biological targets and mechanism of action. The phenethylamine

scaffold is the backbone for a vast number of neuroactive substances, including endogenous

neurotransmitters and synthetic drugs.[3][4]

Predicted Biological Targets
Substituted phenethylamines are well-known to interact with monoamine systems in the central

nervous system.[3] The primary molecular targets are likely to include:
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Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter

(NET), and serotonin transporter (SERT) are the most common targets for this class. The

compound could act as a substrate (releaser) or an inhibitor (reuptake inhibitor).

Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is a key

target for endogenous trace amines like β-phenylethylamine and is known to modulate

dopaminergic and serotonergic activity.[3]

Monoamine Receptors: Direct agonist or antagonist activity at dopamine (D₁, D₂, etc.) or

serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors is also possible.

Structure-Activity Relationship (SAR) Insights
Phenethylamine Core: This is the essential pharmacophore for interaction with monoamine

transporters and receptors. It mimics endogenous neurotransmitters like dopamine and

norepinephrine.

β-Phenoxy Group: The addition of a bulky phenoxy group at the beta-position, as seen in this

molecule, often reduces or eliminates activity as a monoamine releaser while potentially

enhancing affinity for certain receptors.

2-Fluoro Substituent: Fluorine substitution is a key tool in drug design. An ortho-fluoro group

on the phenoxy ring can significantly alter the molecule's conformation and electronic

properties. This can lead to increased selectivity for a specific biological target, enhanced

metabolic stability by blocking sites of oxidation, and improved blood-brain barrier

penetration. Studies on other phenethylamine derivatives have shown that halogen

substitutions can enhance affinity for targets like the 5-HT₂ₐ receptor.[5][6]
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Potential CNS Targets

Hypothesized Downstream Effects

2-(2-fluorophenoxy)
-1-phenylethanamine

Dopamine
Transporter (DAT)

Binds to

Serotonin
Transporter (SERT)

Binds to

TAAR1 Receptor

Binds to

5-HT2A Receptor
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Modulation of
Dopamine Levels
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Modulation of
Serotonin Levels
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Caption: Hypothesized interactions with CNS targets.

Applications in Research and Development
Given the absence of clinical data, 2-(2-fluorophenoxy)-1-phenylethanamine should be

considered a research chemical. Its value lies in its potential use as a tool compound for:

Probing Structure-Activity Relationships: Synthesizing and testing this compound alongside

a library of related analogues can help elucidate the specific roles of the phenoxy and fluoro

substituents in binding to monoamine transporters and receptors.

New Ligand Discovery: It can serve as a scaffold or starting point for the development of

novel ligands with improved potency, selectivity, or pharmacokinetic properties for targets like

DAT, SERT, or specific 5-HT receptor subtypes.

Pharmacological Tool: If found to be highly selective for a particular target, it could be used in

vitro and in vivo to study the physiological and behavioral roles of that target.

Safety, Handling, and Storage
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As a novel research chemical with limited toxicological data, 2-(2-fluorophenoxy)-1-

phenylethanamine hydrochloride must be handled with appropriate caution.

Hazard Identification
Safety data for the hydrochloride salt indicates the following GHS hazard statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles at all times.

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of the powder.

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for

at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical

attention.

Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents.

The recommended storage temperature is room temperature.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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